(3S)-N-methyloxolane-3-sulfonamide
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Overview
Description
(3S)-N-methyloxolane-3-sulfonamide is a chemical compound characterized by the presence of an oxolane ring, a sulfonamide group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-methyloxolane-3-sulfonamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxolane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-methyloxolane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(3S)-N-methyloxolane-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-N-methyloxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. The oxolane ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3S)-N-methylpyrrolidine-3-sulfonamide: Similar structure but with a pyrrolidine ring instead of an oxolane ring.
(3S)-N-methylthiazolidine-3-sulfonamide: Contains a thiazolidine ring, offering different electronic properties.
Uniqueness
(3S)-N-methyloxolane-3-sulfonamide is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The oxolane ring provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C5H11NO3S |
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Molecular Weight |
165.21 g/mol |
IUPAC Name |
(3S)-N-methyloxolane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO3S/c1-6-10(7,8)5-2-3-9-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
BVHHQZBAPPRWMJ-YFKPBYRVSA-N |
Isomeric SMILES |
CNS(=O)(=O)[C@H]1CCOC1 |
Canonical SMILES |
CNS(=O)(=O)C1CCOC1 |
Origin of Product |
United States |
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